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ribonucleoprotein cp29B - 146704-56-5

ribonucleoprotein cp29B

Catalog Number: EVT-1517993
CAS Number: 146704-56-5
Molecular Formula: C16H23NO3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ribonucleoprotein cp29B is a nuclear-encoded protein found in the chloroplasts of plants, specifically identified in tobacco. It is part of a family of ribonucleoproteins that play critical roles in RNA metabolism within chloroplasts. The gene encoding cp29B contains three introns and is characterized by two consensus sequence-type homologous RNA-binding domains, known as CS-RBDs. Notably, cp29B features a unique insertion of a glycine-rich sequence, distinguishing it from other ribonucleoproteins like cp29A .

Source

The cp29B protein was first identified in Nicotiana sylvestris, a species of tobacco, through studies focusing on chloroplast ribonucleoproteins. These proteins are essential for various RNA processes, including mRNA stabilization and processing within the chloroplast .

Classification

Ribonucleoprotein cp29B belongs to the class of chloroplast ribonucleoproteins (cpRNPs), which are categorized based on their function in RNA binding and metabolism. This classification includes other proteins such as cp28, cp31, and cp33, which share similar structural features and functions .

Synthesis Analysis

Methods

The synthesis of cp29B involves transcription from its nuclear gene followed by translation into protein within the chloroplast. The process begins with the transcription of the gene into messenger RNA, which is then translated by ribosomes in the chloroplast.

Technical Details

The gene for cp29B has been analyzed using various molecular biology techniques, including quantitative reverse transcription polymerase chain reaction (qRT-PCR) to assess expression levels and ribonucleoprotein immunoprecipitation to study RNA-binding properties . The presence of introns in its gene structure suggests a complex regulation mechanism during its synthesis.

Molecular Structure Analysis

Structure

The molecular structure of cp29B includes two RNA-binding domains that facilitate interaction with RNA molecules. The presence of a glycine-rich sequence insertion contributes to its structural uniqueness and may influence its binding affinity to specific RNA targets .

Data

Structural studies have revealed that cp29B exhibits a compact conformation conducive to RNA binding, with specific amino acid residues playing critical roles in stabilizing these interactions. The protein's three-dimensional structure remains an area of ongoing research to fully elucidate its functional capabilities.

Chemical Reactions Analysis

Reactions

Ribonucleoprotein cp29B participates in several biochemical reactions related to RNA metabolism. It is involved in the stabilization and processing of chloroplast mRNAs, including those encoding photosynthetic proteins.

Technical Details

The interactions between cp29B and its RNA substrates can be studied through techniques such as electrophoretic mobility shift assays and co-immunoprecipitation assays. These methods allow researchers to analyze binding affinities and the dynamics of RNA-protein interactions under various conditions .

Mechanism of Action

Process

The primary mechanism of action for cp29B involves binding to specific RNA sequences within chloroplast mRNAs. This binding is crucial for the proper processing and stabilization of these transcripts, ensuring their availability for translation into proteins essential for photosynthesis and other metabolic functions.

Data

Research indicates that cp29B contributes significantly to the regulation of chloroplast mRNA stability, particularly under stress conditions such as cold or drought. Its role in maintaining transcript integrity is vital for plant adaptation to environmental changes .

Physical and Chemical Properties Analysis

Physical Properties

Ribonucleoprotein cp29B is characterized by its solubility in aqueous solutions, typical for many ribonucleoproteins. Its molecular weight and amino acid composition contribute to its structural stability and functionality.

Chemical Properties

Applications

Scientific Uses

Ribonucleoprotein cp29B has significant applications in plant molecular biology research. It serves as a model for studying RNA metabolism within chloroplasts and provides insights into the regulatory mechanisms governing gene expression in response to environmental stimuli. Furthermore, understanding its function could lead to advancements in agricultural biotechnology, particularly in developing crops with enhanced stress tolerance through genetic manipulation strategies .

Structural Characterization of Ribonucleoprotein cp29B

Primary Structure Analysis: RNA-Binding Domains (RRM/RBD/RNP Motifs)

Chloroplast ribonucleoprotein cp29B is a nuclear-encoded protein translocated post-translationally to the chloroplast stroma. Its primary structure comprises three distinct domains critical for RNA-binding activity and subcellular localization:

  • N-Terminal Acidic Domain: An amino-terminal region rich in aspartic and glutamic acid residues (∼30–50 residues). This acidic domain is shorter than those observed in other chloroplast RNPs like cp31 or cp33 but contributes to protein solubility and potential protein-protein interaction interfaces [3] [10].
  • Dual Consensus Sequence RNA-Binding Domains (CS-RBDs): Two tandem RRM domains (RRM1 and RRM2), each spanning ∼90 amino acids. These domains feature conserved ribonucleoprotein (RNP) motifs:
  • RNP1: Octamer sequence typically [RK]-G-[FY]-[GA]-[FY]-[ILV]-X-[FY]
  • RNP2: Hexamer [ILV]-[FY]-[ILV]-X-N-LThese motifs form β-strands that directly participate in RNA recognition via aromatic stacking interactions with nucleotide bases [3] [5] [10].
  • Linker and C-Terminal Regions: A variable-length spacer separates RRM1 and RRM2. In cp29B, this region harbors a signature glycine-rich insertion absent in cp29A (see 1.3) [3] [7].

Table 1: Domain Architecture of cp29B

Structural RegionAmino Acid FeaturesFunctional Role
N-Terminal DomainAcidic residues (D/E-rich)Protein solubility; potential interactions
RRM1 DomainRNP1, RNP2 consensus motifs; β-sheet platformPrimary RNA-binding surface
Variable Linker RegionGlycine-rich insertion (cp29B-specific)Structural flexibility; functional modulation
RRM2 DomainRNP1, RNP2 motifs; conserved aromatic residuesSecondary RNA binding/stabilization
C-TerminusShort unstructured regionUnknown

Tertiary Conformation: Glycine-Rich Insertion and β-Sheet/α-Helix Topology

The tertiary structure of cp29B is defined by the canonical RRM fold augmented by its unique variable region:

  • RRM Core Fold: Each RRM domain adopts a βαββαβ topology. Four anti-parallel β-sheets (β1-β4) form a RNA-binding platform, while two α-helices (α1, α2) pack against this sheet. Conserved aromatic residues (e.g., Phe, Tyr) in RNP1/RNP2 motifs project into the RNA-binding groove, facilitating base stacking with single-stranded RNA substrates [5] [10].
  • Glycine-Rich Insertion: Located within the inter-RRM linker, this cp29B-specific 19-amino-acid insertion contains three tandem repeats of a glycine-rich decamer motif (e.g., GxGxGxGxGx). Glycine residues confer exceptional backbone flexibility, potentially enabling conformational changes during RNA binding or facilitating interactions with other ribonucleoprotein complexes. This unstructured insertion distinguishes cp29B from the more rigid cp29A linker [3] [7] [10].
  • Quaternary Interactions: Biochemical studies suggest cp29B forms homodimers or heterodimers with other cpRNPs (e.g., cp31, cp33). The acidic N-terminus and glycine-rich linker may mediate these higher-order assemblies, critical for stabilizing large chloroplast mRNA pools [4] [10].

Comparative Analysis with cp29A: Insertional Mutations and Functional Divergence

Despite high sequence identity (>75%), cp29B and cp29A exhibit critical structural and functional distinctions driven by the variable linker:

  • Insertion-Deletion Mutation: cp29B uniquely possesses a 19-residue insertion in the inter-RRM spacer absent in cp29A. This insertion creates three tandem glycine-rich repeats (vs. none in cp29A), altering the protein’s hydrodynamic properties and RNA-binding kinetics [3] [7].
  • RNA Affinity and Specificity: In vitro RNA-binding assays show cp29B has reduced affinity for single-stranded DNA compared to cp29A and other cpRNPs (e.g., cp31). This suggests the glycine-rich insertion modulates nucleic acid recognition, possibly by sterically hindering access to the RRM grooves or promoting dynamic binding modes [3] [10].
  • Evolutionary Divergence: cp29A and cp29B are encoded by separate nuclear genes (cp29A and cp29B) with no evidence of alternative splicing. Gene duplication likely preceded the acquisition of the glycine-rich insertion in cp29B, enabling functional specialization within the chloroplast RNP network [3] [6].

Table 2: Structural and Functional Differences Between cp29A and cp29B

Featurecp29Acp29B
Inter-RRM Linker LengthShort (∼10–15 residues)Extended (19-residue insertion)
Glycine-Rich RepeatsAbsent3 tandem decamers (GxGxGxGxGx)
ssDNA Binding AffinityModerateLow
Gene StructureIntron positions differ from hnRNP A1Intron 1 position matches human hnRNP A1 gene

Phylogenetic Relationships Among Chloroplast CS-RBD Family Members

Phylogenetic analysis of conserved RRM domains across plant species reveals the evolutionary trajectory of cp29B:

  • Gene Duplication Events: cp29B arose from a gene duplication of an ancestral cp29-like gene early in angiosperm evolution. Subsequent divergence fixed the glycine-rich insertion in cp29B lineages, while cp29A retained a shorter linker. Orthologs of both proteins exist in Arabidopsis thaliana, Brassica rapa, and tobacco, confirming conserved functional roles [3] [6] [8].
  • Clade-Specific Conservation: Within the chloroplast RNP family, cp29A and cp29B cluster with cp31A/B in a distinct clade separate from cp28A/B and cp33 proteins. This grouping reflects shared domain architectures (e.g., dual RRMs, acidic N-termini) and suggests overlapping RNA targets [6] [10].
  • Relation to Nucleocytoplasmic RNPs: The RRM domains of cp29B share deep homology with human heterogeneous nuclear RNPs (hnRNPs), particularly hnRNP A1. Intriguingly, the first intron position in the cp29B gene aligns precisely with that of the human hnRNP A1 gene, implying conservation of ancestral splicing machinery [3] [10].

Table 3: Phylogenetic Classification of Chloroplast RRM Proteins

Protein GroupRepresentative MembersRRM Domain FeaturesEvolutionary Origin
Group I (cp29/31)cp29A, cp29B, cp31A, cp31BDual RRMs; short acidic N-terminusGene duplication from ancestral RNP
Group II (cp28)cp28A, cp28BDual RRMs; long acidic N-terminusIndependent duplication event
Group III (cp33)cp33A, cp33B, PSRP-2Dual RRMs; some with mutated RNP motifsBasal divergence; sister to all cpRNPs

Properties

CAS Number

146704-56-5

Product Name

ribonucleoprotein cp29B

Molecular Formula

C16H23NO3

Synonyms

ribonucleoprotein cp29B

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